molecular formula C13H8Cl2O2 B6378639 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% CAS No. 1261944-82-4

6-(2,3-Dichlorophenyl)-2-formylphenol, 95%

Cat. No. B6378639
CAS RN: 1261944-82-4
M. Wt: 267.10 g/mol
InChI Key: WYOQCYAGAXRNDU-UHFFFAOYSA-N
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Description

6-(2,3-Dichlorophenyl)-2-formylphenol, 95% is a phenolic compound that has been widely studied for its various applications in scientific research. It is a white crystalline solid with a molecular weight of 258.21 g/mol and is soluble in ethanol and methanol. 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has a variety of uses in scientific research, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of diverse organic compounds, such as 4-chloro-6-hydroxy-2-methyl-3-pyridinone, which is a potential inhibitor of the enzyme dihydrofolate reductase. It has also been used to synthesize polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate), which has potential applications in biodegradable plastics. Furthermore, 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in the synthesis of other compounds, such as 2,3-dichloro-4-hydroxybenzoic acid, which has potential applications in the treatment of fungal infections.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the synthesis of polysaccharides, such as cellulose, in bacteria and fungi. This inhibition of polysaccharide synthesis results in the inhibition of the growth and proliferation of these organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% have yet to be fully elucidated. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, it has been shown to inhibit the synthesis of polysaccharides in bacteria and fungi, suggesting that it may have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in common organic solvents, such as ethanol and methanol. Additionally, it is stable at room temperature and is not toxic or corrosive. However, it is important to note that 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has limited solubility in water and is not suitable for use in aqueous solutions.

Future Directions

Given the potential applications of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95%, there are numerous future directions for research. Further research could be conducted to elucidate the mechanism of action of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% and to explore its potential applications in the treatment of fungal infections. Additionally, research could be conducted to explore the potential of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% as an inhibitor of polysaccharide synthesis in bacteria and fungi. Finally, research could be conducted to explore the potential of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% as a potential inhibitor of the enzyme dihydrofolate reductase.

Synthesis Methods

6-(2,3-Dichlorophenyl)-2-formylphenol, 95% can be synthesized through a two-step reaction. In the first step, a solution of 2,3-dichlorophenol in ethanol is treated with aqueous sodium hydroxide and heated to reflux for two hours. This reaction results in the formation of 2,3-dichloro-4-hydroxybenzaldehyde. In the second step, the aldehyde is reacted with formic acid in the presence of an acidic catalyst, such as p-toluenesulfonic acid, to form 6-(2,3-dichlorophenyl)-2-formylphenol, 95%.

properties

IUPAC Name

3-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-16)13(10)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOQCYAGAXRNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685277
Record name 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dichlorophenyl)-2-formylphenol

CAS RN

1261944-82-4
Record name 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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